bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
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Overview
Description
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is a complex organic compound featuring two benzimidazole moieties linked through a phenoxy bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane typically involves the condensation of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol with a suitable methylene donor under controlled conditions. Common reagents include formaldehyde or paraformaldehyde, and the reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can undergo various chemical reactions, including:
Oxidation: The benzimidazole rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane involves its interaction with specific molecular targets. The benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
- 2,2’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl
- Bis(benzimidazole) complexes
Uniqueness
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is unique due to its specific structural features, such as the phenoxy bridge and the benzyl substitution on the benzimidazole rings. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-benzyl-2-[4-[[4-(1-benzylbenzimidazol-2-yl)phenoxy]methoxy]phenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O2/c1-3-11-30(12-4-1)27-44-38-17-9-7-15-36(38)42-40(44)32-19-23-34(24-20-32)46-29-47-35-25-21-33(22-26-35)41-43-37-16-8-10-18-39(37)45(41)28-31-13-5-2-6-14-31/h1-26H,27-29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRHPJVXJNPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OCOC5=CC=C(C=C5)C6=NC7=CC=CC=C7N6CC8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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